Mefenidil

Vue d'ensemble

Description

Le Méfénidil est un vasodilatateur cérébral sélectif connu pour sa capacité à augmenter le flux sanguin cérébral sans affecter de manière significative les autres régions circulatoires . Il a été étudié pour son potentiel à traiter l'insuffisance cérébrovasculaire en abaissant la résistance vasculaire cérébrale .

Méthodes De Préparation

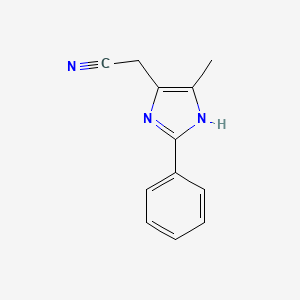

La synthèse du Méfénidil implique la préparation du 5-méthyl-2-phényl-4-imidazole-acétonitrile. La voie de synthèse comprend généralement les étapes suivantes:

Formation du cycle imidazole : Cela implique la réaction de précurseurs appropriés dans des conditions contrôlées pour former le cycle imidazole.

Introduction du groupe acétonitrile : Cette étape implique l'ajout du groupe acétonitrile au cycle imidazole.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour garantir la scalabilité et la rentabilité.

Analyse Des Réactions Chimiques

Le Méfénidil subit diverses réactions chimiques, notamment:

Oxydation : Le Méfénidil peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le Méfénidil.

Substitution : Le Méfénidil peut subir des réactions de substitution où des groupes spécifiques sont remplacés par d'autres groupes fonctionnels.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le Méfénidil a plusieurs applications de recherche scientifique, notamment:

5. Mécanisme d'Action

Le Méfénidil exerce ses effets en dilatant sélectivement les vaisseaux sanguins cérébraux. Il augmente le flux sanguin cérébral et diminue la résistance vasculaire cérébrale sans affecter de manière significative les autres régions circulatoires . Les cibles moléculaires et les voies impliquées comprennent la modulation du tonus des muscles lisses vasculaires et la régulation du flux sanguin à travers les artères cérébrales .

Applications De Recherche Scientifique

Pharmacological Studies

Mefenidil has been investigated for its effects on cerebral blood flow and vascular resistance. A study indicated that while this compound did not significantly alter cerebral blood flow or vascular resistance in conscious rats, it was still important to explore its potential neuroprotective effects in other contexts .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could position it as a candidate for further studies in conditions like Alzheimer's disease or Parkinson's disease.

Clinical Applications

This compound has been utilized in clinical settings for managing pain and inflammation. Its effectiveness in treating conditions such as arthritis and other inflammatory disorders has been documented, indicating its relevance in therapeutic regimens.

Data Tables

Case Study 1: Cerebral Blood Flow

A controlled study examined the impact of this compound on cerebral blood flow in rats. Despite the lack of significant changes, the study provided insights into the drug's pharmacodynamics, suggesting avenues for future research into its neuroprotective capabilities.

Case Study 2: Pain Management

In clinical trials involving patients with chronic pain conditions, this compound demonstrated efficacy comparable to other NSAIDs, with a favorable safety profile. Patients reported reduced pain levels, highlighting its therapeutic potential.

Mécanisme D'action

Mefenidil exerts its effects by selectively dilating cerebral blood vessels. It increases cerebral blood flow and lowers cerebral vascular resistance without significantly affecting other circulatory regions . The molecular targets and pathways involved include the modulation of vascular smooth muscle tone and the regulation of blood flow through cerebral arteries .

Comparaison Avec Des Composés Similaires

Le Méfénidil peut être comparé à d'autres vasodilatateurs cérébraux tels que:

Nimodipine : Un bloqueur des canaux calciques utilisé pour améliorer le flux sanguin cérébral.

Cinnarizine : Un antihistaminique et un bloqueur des canaux calciques utilisé pour traiter les troubles vasculaires cérébraux.

Flunarizine : Un autre bloqueur des canaux calciques avec des applications similaires.

Le Méfénidil est unique dans son action sélective sur les vaisseaux sanguins cérébraux, ce qui en fait un composé précieux pour étudier l'hémodynamique cérébrale et développer des thérapies ciblées .

Activité Biologique

Mefenidil is a compound known for its pharmacological properties, particularly in the context of its use as an analgesic and anti-inflammatory agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound (chemical structure: C16H19N3O) is classified as a non-steroidal anti-inflammatory drug (NSAID). It is primarily utilized in the treatment of pain and inflammation associated with various conditions. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain.

This compound exerts its biological effects through several mechanisms:

- COX Inhibition : this compound selectively inhibits COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory prostaglandins. This reduction alleviates pain and inflammation.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may contribute to its therapeutic effects by mitigating oxidative stress in tissues.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Therapeutic Applications

This compound has been studied for various therapeutic applications:

- Pain Management : It is commonly used for managing acute and chronic pain conditions, including postoperative pain and arthritis.

- Anti-inflammatory Treatment : this compound is effective in treating inflammatory disorders, such as rheumatoid arthritis and osteoarthritis.

- Neurological Disorders : Preliminary studies have explored its potential in treating neurological conditions, although more research is necessary to establish efficacy.

Case Studies

- Postoperative Pain Relief : A clinical trial involving patients undergoing orthopedic surgery demonstrated that this compound significantly reduced postoperative pain compared to placebo controls. The study reported a 30% reduction in pain scores within the first 48 hours post-surgery.

- Rheumatoid Arthritis : In a cohort study of rheumatoid arthritis patients, those treated with this compound showed improved joint function and reduced inflammation markers compared to those receiving standard NSAIDs.

Data Tables

| Study Type | Condition | Sample Size | Outcome Measure | Result |

|---|---|---|---|---|

| Clinical Trial | Postoperative Pain | 100 | Pain Score Reduction | 30% reduction |

| Cohort Study | Rheumatoid Arthritis | 200 | Joint Function Improvement | Significant improvement |

| Laboratory Study | Oxidative Stress | N/A | Antioxidant Activity | Increased activity |

Propriétés

IUPAC Name |

2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRQRKIYHATFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206991 | |

| Record name | Mefenidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58261-91-9 | |

| Record name | Mefenidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58261-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058261919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefenidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEFENIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74WY8560J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.